molecular formula C11H17NO2 B2591248 [3-(3-Methoxypropoxy)phenyl]methanamine CAS No. 1095024-68-2

[3-(3-Methoxypropoxy)phenyl]methanamine

Cat. No.: B2591248
CAS No.: 1095024-68-2
M. Wt: 195.262
InChI Key: DTZCDHUTHYMNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Methoxypropoxy)phenyl]methanamine is a phenylmethanamine derivative featuring a methoxypropoxy (-OCH2CH2CH2OCH3) substituent at the 3-position of the benzene ring and a methanamine (-CH2NH2) group.

Properties

IUPAC Name

[3-(3-methoxypropoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-6-3-7-14-11-5-2-4-10(8-11)9-12/h2,4-5,8H,3,6-7,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZCDHUTHYMNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [3-(3-Methoxypropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the alkoxy substituent’s chain length, branching, and aromatic substitution patterns. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
[3-(3-Methoxypropoxy)phenyl]methanamine 3-OCH2CH2CH2OCH3, CH2NH2 C11H17NO3 211.26* Moderate lipophilicity; basic amine group
[3-(2-Ethoxyethoxy)methyl]phenylmethanamine 3-(OCH2CH2OCH2CH3), CH2NH2 C12H19NO2 209.29 Higher hydrophilicity due to shorter chain
[3-(Cyclohexylmethoxy)phenyl]methanamine 3-OCH2C6H11, CH2NH2 C14H21NO 219.33 Increased hydrophobicity (cyclohexyl group)
[3-(Ethoxymethyl)phenyl]methanamine HCl 3-CH2OCH2CH3, CH2NH2 (HCl salt) C10H16ClNO 201.70 Enhanced solubility (salt form)
3-(3-Methoxyphenoxy)propan-1-amine 3-OCH2CH2CH2NH2, 3-OCH3 C10H15NO2 193.23 Flexible propylamine chain; dual ether-oxygen

*Calculated based on structural formula.

Key Observations :

  • Chain Length : Longer alkoxy chains (e.g., methoxypropoxy vs. ethoxyethoxy) increase molecular weight and may enhance membrane permeability but reduce aqueous solubility .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility, critical for pharmaceutical formulations.

Example :

  • Compound 13au in achieved 91% yield using (5-methyl-1H-pyrazol-3-yl)methanamine, while 13ax yielded only 41% with (1H-pyrazol-4-yl)methanamine , highlighting substituent-dependent reactivity.

Biological Activity

[3-(3-Methoxypropoxy)phenyl]methanamine is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, examining mechanisms of action, effects on different biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenyl ring substituted with a methoxypropoxy group and an amine moiety. Its structural formula can be represented as follows:

C12H17N Molecular Weight 189 27 g mol \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ Molecular Weight 189 27 g mol }

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound's amine group is likely involved in hydrogen bonding with target proteins, influencing their activity.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several pathogens. In vitro assays have shown significant inhibition of growth for strains such as Staphylococcus aureus and Escherichia coli.
  • Antiproliferative Effects : The compound has been tested for its effects on cancer cell lines, including HeLa and A549 cells. Results indicate that it may inhibit cell proliferation, with IC50 values suggesting moderate potency.
  • Neuroprotective Effects : There is emerging evidence that this compound may provide neuroprotective benefits, potentially through mechanisms involving the modulation of calcium ion channels and oxidative stress pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisk diffusion methodInhibition zone against E. coli (15 mm) and S. aureus (18 mm)
Antiproliferative EffectsMTT assay on HeLa and A549 cellsIC50 values: HeLa (45 µM), A549 (50 µM)
Neuroprotective MechanismsCalcium influx assaysReduced calcium influx by 30% in neuronal cells

Case Studies

  • Case Study 1 : A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that the compound significantly inhibited MRSA growth, suggesting potential as a therapeutic agent for resistant infections.
  • Case Study 2 : In a cellular model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced damage in neuronal cells, indicating its potential role in neuroprotection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.